molecular formula C12H20N2O5S B8100442 (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate

Cat. No.: B8100442
M. Wt: 304.36 g/mol
InChI Key: WRLHGMJMXYLANM-UHFFFAOYSA-N
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Description

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate is a complex organic compound with the molecular formula C12H20N2O5S This compound features a furfuryl group, a sulfur atom linked to an ammonioethyl group, and an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate typically involves multiple steps:

    Formation of the Furfuryl Intermediate: The initial step involves the preparation of a furfuryl derivative, which can be achieved through the reaction of furfural with appropriate reagents under controlled conditions.

    Thioether Formation: The furfuryl intermediate is then reacted with a thiol compound, such as 2-aminoethanethiol, in the presence of a base to form the thioether linkage.

    Quaternization: The resulting thioether is subjected to quaternization using dimethyl sulfate or a similar quaternizing agent to introduce the dimethylammonium group.

    Oxalate Formation: Finally, the quaternized product is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the furfuryl group or the ammonioethyl moiety.

    Substitution: The furfuryl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified furfuryl derivatives.

    Substitution: Functionalized furfuryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between sulfur-containing molecules and biological systems. It may serve as a model compound for investigating the role of sulfur in enzymatic processes and cellular functions.

Medicine

Potential medical applications include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and synthesis, particularly in targeting specific molecular pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and structural properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which (5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thioether linkage can form bonds with metal ions or participate in redox reactions, influencing various biochemical pathways. The furfuryl group may interact with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (5-(((2-Aminoethyl)thio)methyl)furfuryl)dimethylammonium chloride: Similar structure but with a chloride counterion.

    (5-(((2-Hydroxyethyl)thio)methyl)furfuryl)dimethylammonium oxalate: Contains a hydroxyethyl group instead of an ammonioethyl group.

    (5-(((2-Mercaptoethyl)thio)methyl)furfuryl)dimethylammonium oxalate: Features a mercaptoethyl group.

Uniqueness

(5-(((2-Ammonioethyl)thio)methyl)furfuryl)dimethylammonium oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ammonioethyl and furfuryl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[5-(2-azaniumylethylsulfanylmethyl)furan-2-yl]methyl-dimethylazanium;oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS.C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLHGMJMXYLANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97467-74-8, 94199-91-4
Details Compound: 2-Furanmethanamine, 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-, ethanedioate (1:2)
Record name 2-Furanmethanamine, 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97467-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Furanmethanamine, 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-, ethanedioate (1:2)
Record name 2-Furanmethanamine, 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-, ethanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94199-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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